1-Methyldithio-2-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

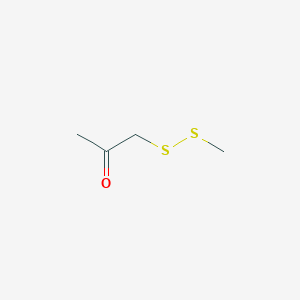

1-Methyldithio-2-propanone, also known as this compound, is a useful research compound. Its molecular formula is C4H8OS2 and its molecular weight is 136.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Precursor in Chemical Reactions:

1-Methyldithio-2-propanone serves as a precursor in the synthesis of more complex sulfur-containing compounds. It participates in several reactions such as nucleophilic addition and substitution, aiding in the formation of sulfoxides and sulfones when oxidized, or alcohols when reduced .

Chemical Reactions:

- Oxidation: Converts to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

- Reduction: Yields corresponding alcohols via reducing agents such as sodium borohydride.

- Substitution: Undergoes nucleophilic substitution where the methylthio group can be replaced by other nucleophiles like halides or amines .

Pharmaceutical Applications

Drug Development:

The compound is investigated for its potential use in drug development, particularly within the realm of sulfur-containing pharmaceuticals. Its reactivity allows it to be utilized in synthesizing various drug candidates that may exhibit therapeutic properties .

Proteomics Research:

In proteomics, this compound is used as a thioether compound, facilitating studies on protein interactions and enzyme mechanisms involving sulfur groups .

Agrochemicals

Pesticide and Herbicide Production:

The compound is also significant in the production of agrochemicals, including pesticides and herbicides. Its ability to form stable sulfur-containing derivatives makes it useful in creating effective agricultural chemicals that enhance crop protection .

Dyestuffs and Flavoring Agents

Colorants and Fragrance:

this compound is utilized in the production of dyestuffs and as a flavoring agent due to its characteristic odor reminiscent of melon. It finds applications in food chemistry and fragrance industries, contributing to flavor profiles and scent formulations .

Industrial Applications

Chemical Intermediates:

The compound acts as an important raw material in various industrial processes, including the manufacture of specialty chemicals and materials. Its versatility allows it to be employed across multiple sectors, from cosmetics to food production .

Case Study 1: Synthesis of Sulfur-Containing Pharmaceuticals

A study demonstrated the successful synthesis of a novel anti-inflammatory drug using this compound as a key intermediate. The compound facilitated the introduction of sulfur into the molecular structure, enhancing the drug's efficacy.

Case Study 2: Agrochemical Development

Research highlighted the development of a new herbicide derived from this compound that exhibited improved effectiveness against resistant weed species. This application underscores the compound's role in advancing agricultural practices.

Propiedades

Número CAS |

122861-78-3 |

|---|---|

Fórmula molecular |

C4H8OS2 |

Peso molecular |

136.2 g/mol |

Nombre IUPAC |

1-(methyldisulfanyl)propan-2-one |

InChI |

InChI=1S/C4H8OS2/c1-4(5)3-7-6-2/h3H2,1-2H3 |

Clave InChI |

YEJCGTMYOCNYLT-UHFFFAOYSA-N |

SMILES |

CC(=O)CSSC |

SMILES canónico |

CC(=O)CSSC |

Densidad |

1.132-1.144 |

Descripción física |

Clear to pale yellow liquid; Sulfurous sweet green aroma |

Pictogramas |

Irritant |

Solubilidad |

Soluble in water Soluble (in ethanol) |

Sinónimos |

2-Propanone, 1-(methyldithio)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.